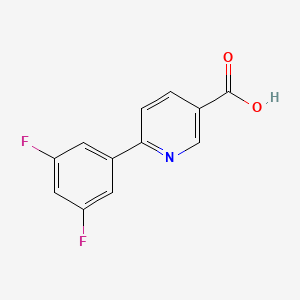

6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID

CAS No.: 1033844-89-1

Cat. No.: VC2666596

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033844-89-1 |

|---|---|

| Molecular Formula | C12H7F2NO2 |

| Molecular Weight | 235.19 g/mol |

| IUPAC Name | 6-(3,5-difluorophenyl)pyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |

| Standard InChI Key | OOXNUWVIFIVLMY-UHFFFAOYSA-N |

| SMILES | C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F |

| Canonical SMILES | C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F |

Introduction

Chemical Structure and Properties

6-(3,5-Difluorophenyl)nicotinic acid consists of a nicotinic acid moiety (pyridine-3-carboxylic acid) with a 3,5-difluorophenyl substituent at position 6 of the pyridine ring. This structure creates a unique chemical entity with distinctive properties.

Structural Characteristics

The compound features:

-

A pyridine ring with a carboxylic acid group at position 3

-

A phenyl ring attached at position 6 of the pyridine

-

Two fluorine atoms at positions 3 and 5 of the phenyl ring

-

A molecular formula of C12H7F2NO2

Physical and Chemical Properties

Based on structural analysis and comparison with similar compounds, the following properties can be predicted:

| Property | Expected Value | Basis for Estimation |

|---|---|---|

| Molecular Weight | 235.19 g/mol | Calculated from molecular formula |

| Appearance | White to off-white crystalline solid | Common for similar nicotinic acid derivatives |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents | Based on carboxylic acid functionality |

| Melting Point | 180-200°C (estimated) | Comparable to similar fluorinated nicotinic acids |

| pKa | ~4.5-5.0 (carboxylic acid) | Typical for aromatic carboxylic acids |

| LogP | ~2.5-3.0 | Estimated based on structure |

Synthetic Routes and Preparation Methods

Suzuki-Miyaura Coupling Approach

A viable synthetic path would involve:

-

Preparation of a suitable halogenated nicotinic acid derivative (such as 6-bromonicotinic acid)

-

Reaction with 3,5-difluorophenylboronic acid under palladium catalysis

-

Purification of the final product

The reaction conditions would typically include:

-

Palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base (K₂CO₃, Na₂CO₃, or K₃PO₄)

-

Solvent system (DMF, THF, or dioxane/water)

-

Temperature range of 80-100°C

Similar coupling reactions for analogous compounds have shown good yields under optimized conditions, typically in the range of 65-85%.

Critical Parameters Affecting Synthesis

The synthesis of this compound would be influenced by several key parameters:

| Parameter | Impact on Synthesis | Optimization Strategy |

|---|---|---|

| Catalyst Loading | Affects reaction rate and efficiency | Typically 2-5 mol% of Pd catalyst |

| Base Selection | Influences boronic acid activation | K₃PO₄ often provides better results for fluorinated substrates |

| Reaction Temperature | Controls reaction rate vs. side reactions | Gradual heating from 60°C to 90°C |

| Reaction Time | Affects completion and side product formation | Monitoring by TLC or HPLC |

| Solvent System | Impacts solubility and reaction kinetics | Mixed solvent systems often beneficial |

Chemical Reactivity and Transformations

Functional Group Reactivity

6-(3,5-Difluorophenyl)nicotinic acid possesses two primary reactive centers:

-

Carboxylic Acid Group: Can undergo typical carboxylic acid reactions including:

-

Esterification with alcohols

-

Amide formation with amines

-

Reduction to alcohols

-

Decarboxylation under harsh conditions

-

-

Fluorinated Aromatic System: The fluorine substituents influence reactivity by:

-

Withdrawing electron density from the aromatic system

-

Potentially directing nucleophilic aromatic substitution

-

Affecting hydrogen bonding capabilities in biological systems

-

| Reaction Type | Expected Products | Typical Conditions |

|---|---|---|

| Esterification | 6-(3,5-Difluorophenyl)nicotinate esters | ROH, H₂SO₄ or ROH, DCC, DMAP |

| Amide Formation | 6-(3,5-Difluorophenyl)nicotinamides | Amine, coupling agents (EDC/HOBt) |

| Reduction | 6-(3,5-Difluorophenyl)-3-(hydroxymethyl)pyridine | LiAlH₄ or NaBH₄ |

| Nucleophilic Substitution | 6-(3-Fluoro-5-substituted-phenyl)nicotinic acid | Strong nucleophiles, base, heat |

The meta position of the fluorine atoms would influence the reactivity pattern differently from ortho/para substitution, potentially making nucleophilic aromatic substitution more challenging compared to the 2,4-difluoro isomer.

Biological Activity and Applications

Predicted Biological Targets

Based on structural similarity to other bioactive compounds, 6-(3,5-difluorophenyl)nicotinic acid might interact with:

| Biological Target | Potential Activity | Structural Basis |

|---|---|---|

| Nicotinic Acetylcholine Receptors | Modulation of neuronal signaling | Nicotinic acid scaffold |

| Enzyme Inhibition (e.g., BACE1) | Anti-neurodegenerative potential | Carboxylic acid binding to active sites |

| Anti-inflammatory Targets | Reduction of inflammatory mediators | Fluorinated aromatic system |

| Antimicrobial Activity | Inhibition of bacterial growth | Enhanced lipophilicity and membrane permeability |

Medicinal Chemistry Applications

The compound represents a valuable scaffold in medicinal chemistry for several reasons:

-

Building Block Potential: The carboxylic acid group enables further derivatization to create diverse compound libraries

-

Metabolic Stability: The fluorine substituents potentially enhance metabolic stability compared to non-fluorinated analogues

-

Lipophilicity Modulation: The meta-substitution pattern offers a unique lipophilicity profile that affects membrane permeability

-

Hydrogen Bonding: The specific arrangement of fluorine atoms creates distinct hydrogen bonding capabilities that may enhance target binding

Analytical and Characterization Methods

Spectroscopic Identification

The identification and characterization of 6-(3,5-difluorophenyl)nicotinic acid would typically involve multiple complementary techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key features:

| NMR Type | Characteristic Signals | Structural Information |

|---|---|---|

| ¹H NMR | 8.5-9.2 ppm (singlet) | H-2 of pyridine ring |

| 7.8-8.3 ppm (doublet) | H-4 of pyridine ring | |

| 7.5-7.8 ppm (doublet) | H-5 of pyridine ring | |

| 6.7-7.2 ppm (multiplet) | H-2, H-4, H-6 of phenyl ring | |

| ¹⁹F NMR | -108 to -112 ppm (multiplet) | Fluorine atoms at meta positions |

| ¹³C NMR | 165-170 ppm | Carboxylic acid carbon |

| 160-165 ppm (doublet of doublets) | C-F carbon signals |

The symmetrical nature of the 3,5-difluorophenyl substituent would create a simpler ¹⁹F NMR pattern compared to the asymmetrically substituted 2,4-difluoro isomer, providing a clear means of distinguishing between these compounds.

Mass Spectrometry

Expected fragments:

-

Molecular ion [M]⁺: m/z 235

-

Loss of -OH: m/z 218

-

Loss of -COOH: m/z 190

-

Characteristic fragmentation pattern of the fluorinated aromatic system

Chromatographic Methods

For purification and analysis, the following chromatographic techniques would be applicable:

| Method | Conditions | Application |

|---|---|---|

| HPLC | C18 column, water/acetonitrile gradient with 0.1% TFA | Purity analysis and purification |

| TLC | Silica gel, ethyl acetate/hexane or DCM/methanol | Reaction monitoring |

| GC-MS | After derivatization (e.g., silylation or methylation) | Structure confirmation |

Comparison with Similar Compounds

Structural Analogues

The properties of 6-(3,5-difluorophenyl)nicotinic acid can be better understood by comparing it with related compounds:

| Compound | Structural Differences | Expected Property Differences |

|---|---|---|

| 6-(2,4-Difluorophenyl)nicotinic acid | Fluorine at ortho/para vs. meta/meta | Different electronic effects, dipole moment, and H-bonding patterns |

| 6-Phenylnicotinic acid | No fluorine atoms | Lower lipophilicity, different metabolic stability |

| 6-(3,5-Dichlorophenyl)nicotinic acid | Chlorine vs. fluorine atoms | Larger atomic radius, different electronic effects, higher lipophilicity |

| 6-(3-Fluorophenyl)nicotinic acid | Single fluorine substitution | Reduced electronic effects, different symmetry properties |

Electronic and Steric Effects

The positioning of fluorine atoms at the 3,5-positions creates distinct electronic and steric properties:

-

Symmetrical Electron Withdrawal: The meta-positioned fluorine atoms create a symmetrical electron-withdrawing effect on the phenyl ring

-

Dipole Moment: Different dipole vector compared to the 2,4-isomer

-

Hydrogen Bonding: Meta-fluorine atoms have less influence on ortho/para positions, affecting hydrogen bonding patterns

-

Metabolic Sites: Different vulnerability to metabolic enzymes compared to other substitution patterns

Research Methods and Protocols

Synthesis Optimization Strategies

Researchers working with 6-(3,5-difluorophenyl)nicotinic acid would benefit from the following methodological approaches:

| Optimization Aspect | Recommended Method | Expected Outcome |

|---|---|---|

| Catalyst Screening | High-throughput parallel synthesis | Identification of optimal Pd catalyst system |

| Reaction Condition Matrix | Design of experiments (DOE) approach | Determination of temperature, solvent, and base effects |

| Scale-up Considerations | Continuous flow chemistry | Improved yield and purity in larger-scale synthesis |

| Purification Protocol | Sequential crystallization-chromatography | Enhanced purity profile |

Analytical Method Development

For characterization and quality control:

| Analytical Challenge | Recommended Approach | Validation Parameters |

|---|---|---|

| Isomer Separation | Chiral HPLC columns or specialized stationary phases | Resolution factor > 1.5 |

| Trace Analysis | UPLC-MS/MS with MRM mode | LOD < 0.1%, LOQ < 0.3% |

| Structural Verification | 2D NMR techniques (HSQC, HMBC) | Complete signal assignment |

| Purity Assessment | Orthogonal methods (HPLC, GC, qNMR) | Concordance between methods |

Current Research Status and Future Directions

Knowledge Gaps

Several aspects of 6-(3,5-difluorophenyl)nicotinic acid remain underexplored:

-

Comprehensive Physical Property Data: Complete characterization of solubility, stability, and solid-state properties

-

Structure-Activity Relationships: Systematic comparison with other fluorinated isomers

-

Biological Target Profiling: Identification of specific biological receptors or enzymes that interact with this compound

-

Metabolic Fate: Understanding of metabolic pathways and potential active metabolites

Promising Research Directions

Future research on this compound might focus on:

| Research Area | Potential Impact | Methodological Approach |

|---|---|---|

| Medicinal Chemistry | Development as scaffold for CNS-active drugs | Fragment-based drug design |

| Materials Science | Fluorinated materials with unique properties | Crystal engineering studies |

| Chemical Biology | Probe for biological target identification | Photoaffinity labeling derivatives |

| Synthetic Methodology | Novel coupling approaches | Transition metal-free synthesis methods |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume